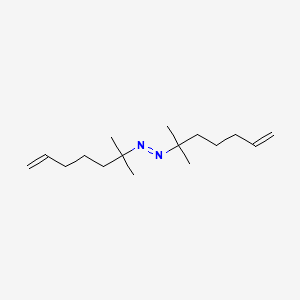
1,1'-Sulfanediylbis(4,4-dimethylpentan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) is an organic compound with the molecular formula C14H26O2S It is characterized by the presence of a sulfanediyl group linking two 4,4-dimethylpentan-2-one moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) typically involves the reaction of 4,4-dimethylpentan-2-one with a sulfanediyl-containing reagent under controlled conditions. One common method includes the use of a thiol or disulfide compound that reacts with the ketone groups to form the desired product. The reaction conditions often require a catalyst and may be conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanediyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) involves its interaction with molecular targets through its functional groups. The sulfanediyl group can form bonds with various biomolecules, while the ketone groups can participate in redox reactions. These interactions can affect cellular pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
4,4-Dimethylpentan-2-one: A simpler ketone without the sulfanediyl linkage.
Sulfanediylbis(benzene-1,4-diyloxy)diethanol: A compound with a similar sulfanediyl group but different substituents.
Uniqueness: 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
156222-91-2 |
|---|---|
Fórmula molecular |
C14H26O2S |
Peso molecular |
258.42 g/mol |
Nombre IUPAC |
1-(4,4-dimethyl-2-oxopentyl)sulfanyl-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C14H26O2S/c1-13(2,3)7-11(15)9-17-10-12(16)8-14(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
QHJSSEGIQKBMMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)CSCC(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

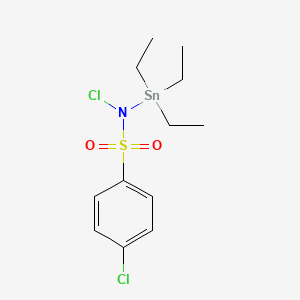
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
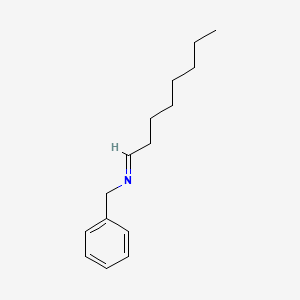
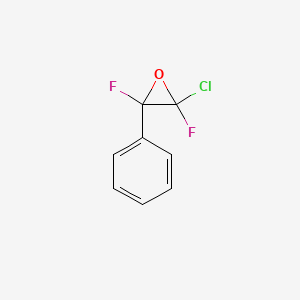

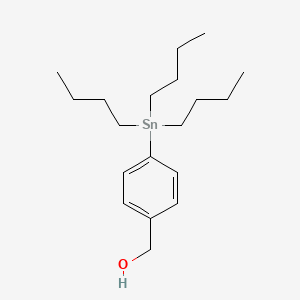

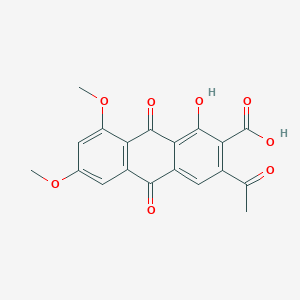

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
